4-Chloro-3-methylaniline hydrochloride
Overview
Description
4-Chloro-3-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a halogenated aniline derivative, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Chloro-3-methylaniline hydrochloride, also known as 3-chloro-4-methylaniline or 3-chloro-p-toluidine , is a small molecule that primarily targets the kidney
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of nitrogenous waste in the body. It is believed to interfere with the normal function of the kidney, leading to uremic poisoning and congestion of major organs
Pharmacokinetics
It is known that the compound is soluble in hot water , which suggests that it could be readily absorbed and distributed in the body. The compound is also known to be lethal to starlings with an acute oral LD50 of 3.8 milligrams per kilogram body weight , indicating a high level of bioavailability.
Result of Action
The compound’s action results in a slow death by uremic poisoning and congestion of major organs . The effect is described as “a grayish white, frost-like material of uric acid overlaying the serosal surfaces of the various organs, accompanied by sterile inflammation and necrosis in the affected and adjacent tissues” akin to avian visceral gout .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound is soluble in hot water , suggesting that temperature could affect its solubility and hence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis (4-chloro-3-tolyl)phosphinic acid . The interactions of 4-Chloro-3-methylaniline hydrochloride with enzymes, proteins, and other biomolecules are yet to be explored.
Cellular Effects
It is known that the compound can induce acute toxic effects when inhaled or in contact with skin
Molecular Mechanism
It is known to undergo a diazotization reaction
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylaniline hydrochloride typically involves the halogenation of 3-methylaniline. The process includes the following steps:
Nitration: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.
Separation: The mixture is separated by distillation.
Reduction: 2-Nitrotoluene is hydrogenated to yield 3-methylaniline.
Halogenation: 3-methylaniline undergoes halogenation to introduce a chlorine atom at the fourth position, forming 4-Chloro-3-methylaniline.
Hydrochloride Formation: The final step involves the conversion of 4-Chloro-3-methylaniline to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Diazotization: It undergoes diazotization with fluoroboric acid to form 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Diazotization: Fluoroboric acid is used for diazotization reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- 4-Chloro-3-tolylphosphonic acid
- Bis(4-chloro-3-tolyl)phosphinic acid
Scientific Research Applications
4-Chloro-3-methylaniline hydrochloride has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
- Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
- Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
- Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals .
Comparison with Similar Compounds
- 3-Chloro-4-methylaniline
- 2-Chloro-3-methylaniline
- 4-Chloro-2-methylaniline
Comparison: 4-Chloro-3-methylaniline hydrochloride is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity patterns and applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
4-chloro-3-methylaniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURXVKDUZPXMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184364 | |
Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30273-23-5 | |
Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30273-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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